Cas no 1805906-49-3 (4-(3-Bromopropyl)-3-methylbenzonitrile)
4-(3-Bromopropyl)-3-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Bromopropyl)-3-methylbenzonitrile
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- Inchi: 1S/C11H12BrN/c1-9-7-10(8-13)4-5-11(9)3-2-6-12/h4-5,7H,2-3,6H2,1H3
- InChI Key: KEWDPXOMVGEQQC-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(C#N)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 194
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8
4-(3-Bromopropyl)-3-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014132-250mg |
4-(3-Bromopropyl)-3-methylbenzonitrile |
1805906-49-3 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010014132-500mg |
4-(3-Bromopropyl)-3-methylbenzonitrile |
1805906-49-3 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A010014132-1g |
4-(3-Bromopropyl)-3-methylbenzonitrile |
1805906-49-3 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
4-(3-Bromopropyl)-3-methylbenzonitrile Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 4-(3-Bromopropyl)-3-methylbenzonitrile
Comprehensive Overview of 4-(3-Bromopropyl)-3-methylbenzonitrile (CAS No. 1805906-49-3): Properties, Applications, and Industry Trends
4-(3-Bromopropyl)-3-methylbenzonitrile (CAS No. 1805906-49-3) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. With the growing demand for high-purity brominated compounds in drug discovery, this molecule has gained significant attention due to its unique structural features, including a cyano group and a bromopropyl side chain, which enable versatile reactivity in cross-coupling reactions and nucleophilic substitutions.
The compound’s molecular formula, C11H12BrN, and its 3-methylbenzonitrile core make it a valuable building block for designing small-molecule inhibitors and functionalized aromatics. Recent studies highlight its role in synthesizing kinase inhibitors, a hot topic in oncology research, where precision-targeted therapies dominate clinical pipelines. Researchers frequently search for "brominated benzonitrile derivatives" or "CAS 1805906-49-3 suppliers" to source this compound for high-throughput screening applications.
From an industrial perspective, 4-(3-Bromopropyl)-3-methylbenzonitrile aligns with the trend toward green chemistry and atom-efficient synthesis. Its compatibility with palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) addresses the need for sustainable methodologies, a recurring theme in pharmaceutical manufacturing forums. Analytical techniques like HPLC purity testing and NMR characterization are critical for quality control, as emphasized in recent publications on heterocyclic compound optimization.
The compound’s stability under inert atmospheres and solubility in common organic solvents (e.g., DMF, THF) further enhance its utility in multistep synthetic routes. Innovators exploring "nitrile-functionalized intermediates" or "bromopropyl aromatic compounds" often prioritize CAS 1805906-49-3 for its balance of reactivity and shelf-life. Regulatory-compliant storage (dry, 2–8°C) ensures longevity, a key consideration for contract research organizations (CROs).
Emerging applications in electronic materials, such as organic semiconductors, have also been investigated. The 3-methylbenzonitrile moiety contributes to π-conjugation systems, a focal point for optoelectronic device development. This interdisciplinary relevance positions the compound at the intersection of life sciences and advanced materials, driving cross-industry collaboration.
In summary, 4-(3-Bromopropyl)-3-methylbenzonitrile (CAS 1805906-49-3) exemplifies the synergy between structural versatility and industrial applicability. Its role in drug discovery, material science, and catalysis underscores its value as a research-enabling chemical, meeting the evolving needs of modern chemistry.
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